molecular formula C21H23N3O3 B2493734 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034387-92-1

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2493734
CAS RN: 2034387-92-1
M. Wt: 365.433
InChI Key: QOTWPAGXIRWWGJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" is a subject of interest in the field of biochemical research due to its potential interaction with the enzyme nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in metabolic pathways, being implicated in various diseases including cancers, Parkinson's disease, diabetes, and obesity (van Haren et al., 2016). This introduction will explore the synthesis, molecular structure analysis, chemical reactions, and properties, including both physical and chemical aspects of the mentioned compound, focusing solely on scientific research and excluding any information related to drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of compounds related to this compound involves complex reactions, including high-affinity alkynyl bisubstrate inhibitors for NNMT, showcasing innovative routes for developing potent and selective inhibitors (Policarpo et al., 2019). These synthetic routes often involve multistep processes that highlight the structural complexity and the need for precise chemical manipulations to achieve the desired product.

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with NNMT. Structural analysis, including X-ray crystallography and spectroscopic methods, plays a vital role in elucidating the complex architecture of these molecules. For instance, studies have revealed the importance of the molecular geometry in facilitating the interaction with NNMT, providing insights into how modifications in the structure can enhance or diminish activity (Peng et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are centered around its reactivity and interaction with NNMT. The compound's ability to serve as a substrate or inhibitor for NNMT is of particular interest, given the enzyme's role in disease pathogenesis. For example, the development of high-affinity alkynyl bisubstrate inhibitors showcases the compound's potential in inhibiting NNMT activity, suggesting a method to modulate the enzyme's function in metabolic pathways (Policarpo et al., 2019).

Mechanism of Action

properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-13-16-5-2-3-7-19(16)24(15)11-10-22-20(25)18-6-4-9-23-21(18)27-17-8-12-26-14-17/h2-7,9,13,17H,8,10-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWPAGXIRWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(N=CC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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